ethyl 2-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamido)acetate
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Overview
Description
ETHYL 2-[2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features a piperidine ring, an indole moiety, and an ethyl ester group, making it a unique and versatile molecule in scientific research.
Preparation Methods
The synthesis of ETHYL 2-[2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]ACETATE involves multiple steps, including the formation of the indole and piperidine rings, followed by their coupling and esterification. Common synthetic routes include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Formation of the Piperidine Ring: Piperidine derivatives can be synthesized through hydrogenation, cyclization, or cycloaddition reactions.
Coupling and Esterification: The indole and piperidine rings are coupled using thiol-based reagents, followed by esterification with ethyl acetate under acidic or basic conditions.
Industrial production methods often involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
ETHYL 2-[2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the oxo groups to hydroxyl groups.
Major products formed from these reactions include oxidized or reduced derivatives and substituted indole compounds.
Scientific Research Applications
ETHYL 2-[2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]ACETATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]ACETATE involves its interaction with specific molecular targets and pathways. The indole moiety binds to multiple receptors, modulating their activity and leading to various biological effects . The piperidine ring enhances the compound’s binding affinity and stability, contributing to its overall bioactivity.
Comparison with Similar Compounds
ETHYL 2-[2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]ACETATE can be compared with other indole and piperidine derivatives:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Piperidine derivatives: Compounds like piperidinone and spiropiperidines share the piperidine ring but differ in their pharmacological applications.
The uniqueness of ETHYL 2-[2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]ACETATE lies in its combined indole and piperidine structures, offering a broad spectrum of biological activities and research applications.
Properties
Molecular Formula |
C21H27N3O4S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C21H27N3O4S/c1-2-28-21(27)12-22-19(25)15-29-18-13-24(17-9-5-4-8-16(17)18)14-20(26)23-10-6-3-7-11-23/h4-5,8-9,13H,2-3,6-7,10-12,14-15H2,1H3,(H,22,25) |
InChI Key |
UQMVOHYLDZSAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Origin of Product |
United States |
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